Cas no 2227892-63-7 (methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate)

Methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate is a chiral ester derivative featuring a hydroxyl group and a pyrazole moiety, offering versatility in synthetic organic chemistry and pharmaceutical applications. The (3R)-stereocenter ensures enantioselectivity, making it valuable for asymmetric synthesis. The pyrazole ring enhances its potential as a ligand or intermediate in medicinal chemistry, particularly for designing bioactive molecules. Its ester functionality allows for further derivatization, while the hydroxyl group provides a reactive handle for additional modifications. This compound is suitable for researchers exploring heterocyclic chemistry, chiral building blocks, or drug discovery, where precise stereochemistry and functional group compatibility are critical.
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate structure
2227892-63-7 structure
商品名:methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
CAS番号:2227892-63-7
MF:C9H14N2O3
メガワット:198.219062328339
CID:6052397
PubChem ID:165708673

methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
    • 2227892-63-7
    • EN300-1729536
    • インチ: 1S/C9H14N2O3/c1-14-9(13)7-8(12)3-6-11-5-2-4-10-11/h2,4-5,8,12H,3,6-7H2,1H3/t8-/m1/s1
    • InChIKey: NPYYMBNCEUPFHN-MRVPVSSYSA-N
    • ほほえんだ: O[C@@H](CC(=O)OC)CCN1C=CC=N1

計算された属性

  • せいみつぶんしりょう: 198.10044231g/mol
  • どういたいしつりょう: 198.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729536-0.1g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
0.1g
$1459.0 2023-09-20
Enamine
EN300-1729536-2.5g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
2.5g
$3249.0 2023-09-20
Enamine
EN300-1729536-0.5g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
0.5g
$1591.0 2023-09-20
Enamine
EN300-1729536-10g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
10g
$7128.0 2023-09-20
Enamine
EN300-1729536-0.25g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
0.25g
$1525.0 2023-09-20
Enamine
EN300-1729536-5g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
5g
$4806.0 2023-09-20
Enamine
EN300-1729536-10.0g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
10g
$7128.0 2023-06-04
Enamine
EN300-1729536-0.05g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
0.05g
$1393.0 2023-09-20
Enamine
EN300-1729536-5.0g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
5g
$4806.0 2023-06-04
Enamine
EN300-1729536-1.0g
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
2227892-63-7
1g
$1658.0 2023-06-04

methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 関連文献

methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoateに関する追加情報

Introduction to Methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7)

Methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxy group, a pyrazole ring, and a methyl ester moiety, which collectively contribute to its diverse biological activities and potential therapeutic applications.

The chiral center at the 3-position of the pentanoate chain imparts enantiomeric specificity to the molecule, making it particularly valuable in the development of enantiomerically pure drugs. The presence of the hydroxy group and the pyrazole ring provides opportunities for hydrogen bonding and π-π interactions, which are crucial for molecular recognition and binding to biological targets.

Recent studies have highlighted the potential of methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The pyrazole moiety is known to be a key structural feature in many anti-inflammatory drugs, such as celecoxib and diclofenac. The hydroxy group further enhances the compound's solubility and bioavailability, making it a promising candidate for the development of new anti-inflammatory agents.

In addition to its anti-inflammatory properties, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate has been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves interference with viral RNA synthesis, which is a critical step in the viral life cycle.

The chiral nature of methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate also makes it an attractive target for asymmetric synthesis methods. Researchers have developed various catalytic asymmetric synthesis routes to produce this compound with high enantiomeric purity. One notable approach involves the use of chiral phosphoric acid catalysts, which have been shown to achieve excellent enantioselectivity in the synthesis of this compound.

Beyond its therapeutic applications, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate has also been studied for its potential use in chemical biology and drug discovery. Its unique structural features make it an excellent scaffold for the design and synthesis of novel bioactive molecules. For example, researchers have used this compound as a starting point to develop inhibitors of specific protein-protein interactions, which are often challenging targets in drug discovery.

In conclusion, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features, combined with its chiral nature and diverse biological activities, make it a valuable molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.

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